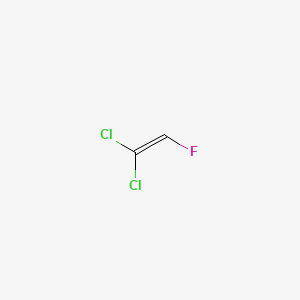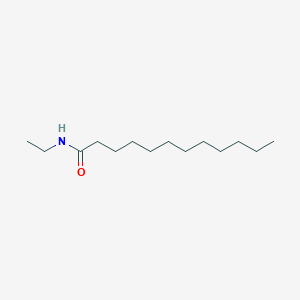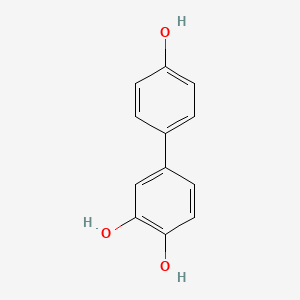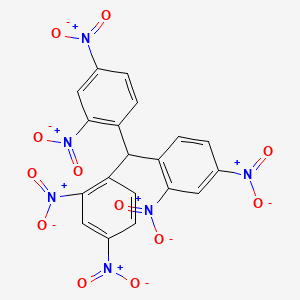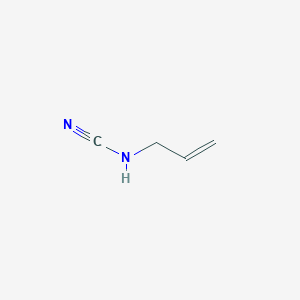
全氟(异丙基环己烷)
描述
PERFLUORO-ISO-PROPYLCYCLOHEXANE is a useful research compound. Its molecular formula is C9F18 and its molecular weight is 450.07 g/mol. The purity is usually 95%.
The exact mass of the compound Perfluoro(isopropylcyclohexane) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality PERFLUORO-ISO-PROPYLCYCLOHEXANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PERFLUORO-ISO-PROPYLCYCLOHEXANE including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
大环系统的合成
全氟-4-异丙基吡啶,一种与全氟(异丙基环己烷)相关的化合物,已被用作各种含吡啶亚基的大环系统的合成中的构建基块。这些大环已使用 X 射线晶体学进行表征,并且能够与阳离子和阴离子络合,在分子识别和催化中提供多种应用(Chambers 等,2003)。
氟化杂环合成
全氟(1,2-环氧环己烷)与双功能亲核试剂反应,导致形成氟化苯并咪唑、1,3-苯并噻唑和吩嗪衍生物。这证明了其在合成各种氟化杂环化合物中的用途,这在制药和农用化学品中很重要(Filyakova 等,2014)。
含氟体系中的溶剂相互作用
氯仿和全氟(甲基环己烷)混合物的研究突出了它们在含氟双相系统中用作溶剂。这些溶剂表现出对溶质的相依赖性相互作用,提供了对溶剂化现象的见解,并可能增强含氟化学中的反应选择性(Gerig, 2005)。
地质封存监测
全氟碳化合物,如全氟甲基环己烷,被用作地质封存监测中的化学示踪剂。它们有助于理解超临界二氧化碳的运动,这对于环境监测和碳捕获技术至关重要(Rauh 等,2014)。
用于表面改性的等离子体聚合
全氟(甲基环己烷)在乙烯丙二烯单体弹性体表面上的等离子体聚合已被探索。该过程会产生超薄的无孔薄膜,从而改变各种工业应用的表面特性(Tran 等,2005)。
作用机制
Mode of Action
Pfcs are known to interact with cell signaling and nuclear receptors, such as nf-κb and ppars . They can alter calcium signaling and homeostasis in immune cells, and modulate immune cell populations .
Biochemical Pathways
PFCs, including Perfluoro-iso-propylcyclohexane, can affect multiple biochemical pathways. They can cause oxidative stress and impact fatty acid metabolism, leading to secondary effects on the immune system .
Pharmacokinetics
Pfcs are known for their persistence in the environment and potential bioaccumulative properties .
Result of Action
Exposure to pfcs has been associated with adverse effects on the immune system, including both immunosuppression and immunoenhancement .
安全和危害
未来方向
Research on perfluoro(isopropylcyclohexane) and similar compounds is ongoing. Future directions could include optimizing the synthesis process, exploring new potential applications, and developing more environmentally friendly alternatives. There is also a need for more comprehensive analytical techniques for assessing these substances .
生化分析
Biochemical Properties
Perfluoro(isopropylcyclohexane) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, perfluorinated compounds, including Perfluoro(isopropylcyclohexane), can act as sorbents for biologically active compounds such as lipids and proteins . These interactions can alter the biochemical pathways and reactions in which these biomolecules are involved.
Cellular Effects
Perfluoro(isopropylcyclohexane) has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that perfluorinated compounds can induce activation of certain transcription factors, such as p53, and inhibit others, like the androgen receptor and NR1D1 . These changes can lead to alterations in cellular behavior and function, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Perfluoro(isopropylcyclohexane) involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their activity. For example, perfluorinated compounds have been shown to interact with the DNA-binding domain of certain transcription factors, influencing gene expression . Additionally, Perfluoro(isopropylcyclohexane) can affect enzyme activity by altering their conformation or stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perfluoro(isopropylcyclohexane) can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that perfluorinated compounds can remain stable in biological systems for extended periods, leading to prolonged effects on cellular processes . The degradation of these compounds can also result in the formation of metabolites that may have different biochemical properties and effects.
Dosage Effects in Animal Models
The effects of Perfluoro(isopropylcyclohexane) vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of perfluorinated compounds have been associated with disruptions in metabolic processes and organ function . It is essential to determine the threshold levels at which these effects occur to ensure safe and effective use of this compound in various applications.
Metabolic Pathways
Perfluoro(isopropylcyclohexane) is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within cells. For example, perfluorinated compounds can affect lipid metabolism by interacting with enzymes involved in lipid synthesis and degradation . Additionally, Perfluoro(isopropylcyclohexane) can influence the activity of enzymes involved in oxidative stress responses, impacting cellular redox balance.
Transport and Distribution
The transport and distribution of Perfluoro(isopropylcyclohexane) within cells and tissues are critical factors that determine its biological effects. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of Perfluoro(isopropylcyclohexane) can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
Perfluoro(isopropylcyclohexane) exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications. The subcellular localization of Perfluoro(isopropylcyclohexane) can influence its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18/c10-1(2(11,8(22,23)24)9(25,26)27)3(12,13)5(16,17)7(20,21)6(18,19)4(1,14)15 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQHQHZMHCGTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436109 | |
| Record name | Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-02-9 | |
| Record name | Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


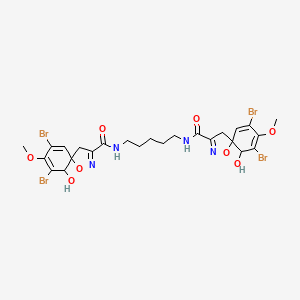
![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)
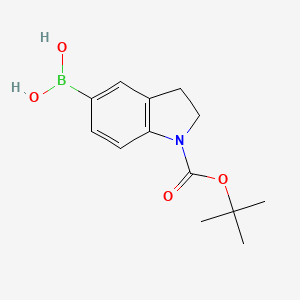
![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)


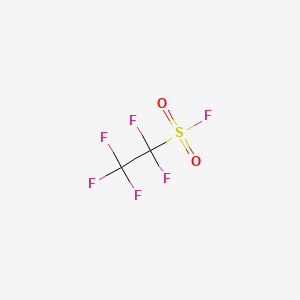

![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)
